(4-Bromo-2-chloro-5-fluorophenyl)methanol
Overview
Description
(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated phenol derivative with the molecular formula C7H5BrClFO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol typically involves the reduction of 4-bromo-2-chloro-5-fluorobenzoic acid. One common method includes dissolving the acid in tetrahydrofuran (THF) and adding a borane-THF complex at room temperature. The reaction mixture is then quenched with methanol and extracted with ethyl acetate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-bromo-2-chloro-5-fluorobenzaldehyde or 4-bromo-2-chloro-5-fluorobenzoic acid, while reduction can produce 4-bromo-2-chloro-5-fluorotoluene.
Scientific Research Applications
(4-Bromo-2-chloro-5-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound is structurally similar and is used as a pharmaceutical intermediate.
4-Bromo-2-chlorophenol: Another related compound with applications in organic synthesis and industrial processes.
Uniqueness
(4-Bromo-2-chloro-5-fluorophenyl)methanol is unique due to its specific combination of halogen atoms and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTAPYUVMUWBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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